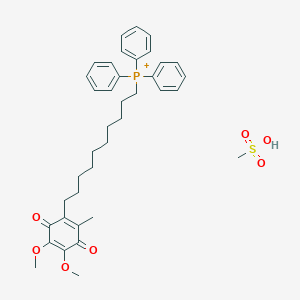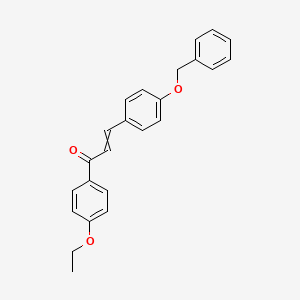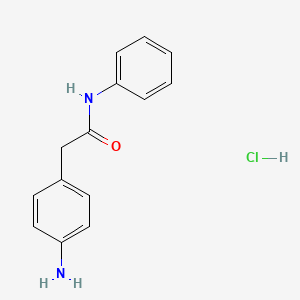
2-(4-Aminophenyl)-N-phenylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-N-phenylacetamide hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of an aminophenyl group and a phenylacetamide moiety, making it a versatile molecule for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-N-phenylacetamide hydrochloride typically involves the reaction of 4-aminophenylacetic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenyl)-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)-N-phenylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the
Propiedades
Fórmula molecular |
C14H15ClN2O |
|---|---|
Peso molecular |
262.73 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-N-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13;/h1-9H,10,15H2,(H,16,17);1H |
Clave InChI |
RQLPVCKGMLCANY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B12507408.png)
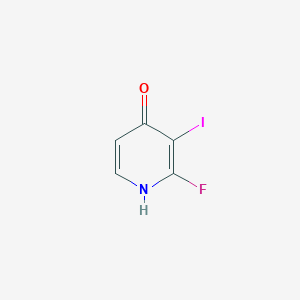
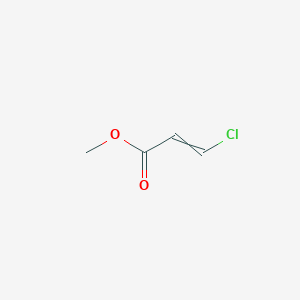
![(Z)-methyl 2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3H)-ylidene)acetate](/img/structure/B12507428.png)

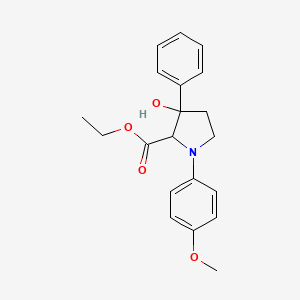
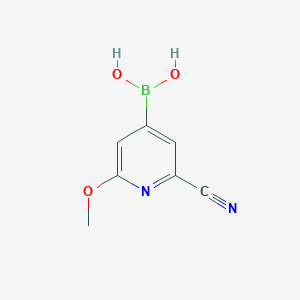

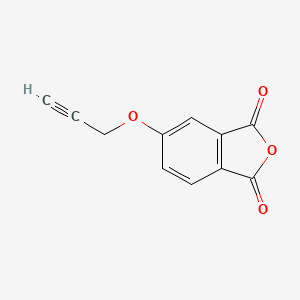
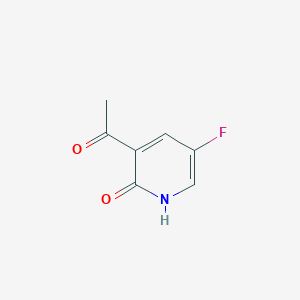
![(4S,4'S)-2,2'-Methylenebis[4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydrooxazole]](/img/structure/B12507457.png)
![Bicyclo[1.1.1]pentan-2-ol](/img/structure/B12507465.png)
